molecular formula C20H22N2O3S B3302051 (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol CAS No. 915189-29-6

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B3302051
CAS No.: 915189-29-6
M. Wt: 370.5 g/mol
InChI Key: MMVJMBNRYZNBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound is characterized by the presence of a thiazole ring substituted with a dimethoxyphenyl group and a p-tolylimino group, along with an ethanol moiety. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution Reactions: The dimethoxyphenyl and p-tolylimino groups are introduced through nucleophilic substitution reactions.

    Ethanol Group Addition: The ethanol moiety is added via a nucleophilic addition reaction to the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with thiazole rings often exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Pharmaceuticals: Potential use in drug development due to its structural features that may interact with biological targets.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and its substituents can influence the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share the core thiazole structure.

    Dimethoxyphenyl Compounds: Compounds with dimethoxyphenyl groups, such as verapamil and methoxyflurane, have similar aromatic substitution patterns.

    Imino Compounds: Compounds with imino groups, such as Schiff bases, exhibit similar reactivity.

Uniqueness

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is unique due to its specific combination of functional groups and geometric configuration, which can result in distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-4-7-16(8-5-14)21-20-22(10-11-23)17(13-26-20)15-6-9-18(24-2)19(12-15)25-3/h4-9,12-13,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVJMBNRYZNBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
Reactant of Route 2
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
Reactant of Route 3
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
Reactant of Route 4
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
Reactant of Route 5
Reactant of Route 5
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
Reactant of Route 6
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.